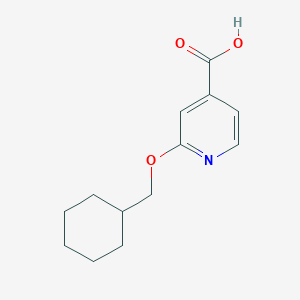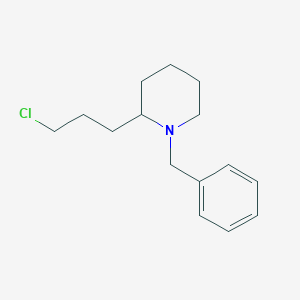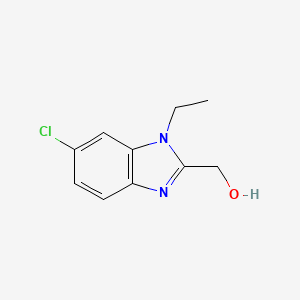
6-Chloro-1-ethyl-1h-benzimidazole-2-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-ethyl-1h-benzimidazole-2-methanol is a chemical compound belonging to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1-ethyl-1h-benzimidazole-2-methanol typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid. One common method includes the reaction of 6-chloro-1-ethylbenzene-1,2-diamine with formaldehyde under acidic conditions to form the desired benzimidazole derivative . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions and scalability. The use of catalysts, such as palladium or copper, can further enhance the reaction efficiency and yield .
化学反応の分析
Types of Reactions
6-Chloro-1-ethyl-1h-benzimidazole-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological and chemical properties depending on the substituents introduced .
科学的研究の応用
6-Chloro-1-ethyl-1h-benzimidazole-2-methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzimidazole derivatives.
Biology: The compound is studied for its potential antimicrobial, antiviral, and anticancer activities.
作用機序
The mechanism of action of 6-Chloro-1-ethyl-1h-benzimidazole-2-methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. For example, it may inhibit DNA synthesis or interfere with cell division, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of vitamin B12 structure.
2-(1-Hydroxyethyl)benzimidazole: Studied for its antimicrobial activity.
Uniqueness
6-Chloro-1-ethyl-1h-benzimidazole-2-methanol is unique due to the presence of the chlorine atom and the ethyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
特性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
(6-chloro-1-ethylbenzimidazol-2-yl)methanol |
InChI |
InChI=1S/C10H11ClN2O/c1-2-13-9-5-7(11)3-4-8(9)12-10(13)6-14/h3-5,14H,2,6H2,1H3 |
InChIキー |
DWIXTLSWWFXYOD-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=CC(=C2)Cl)N=C1CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


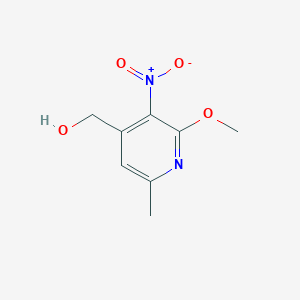

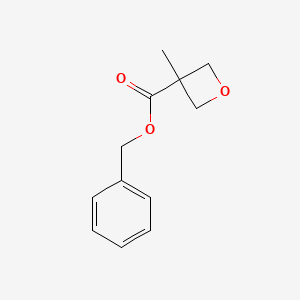

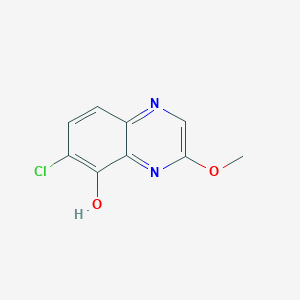

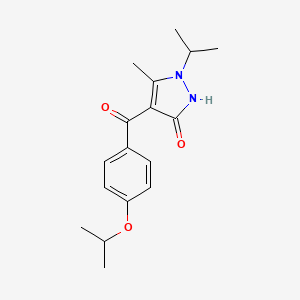
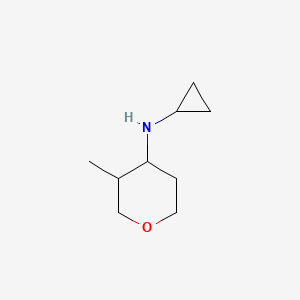
![4-chloro-2-[3-nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazol-4-yl]phenol](/img/structure/B13975093.png)

